molecular formula C10H15Cl3N2 B7983790 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride

3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride

Cat. No.: B7983790
M. Wt: 269.6 g/mol
InChI Key: OTUIZYHATLKXRN-UHFFFAOYSA-N
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Description

3-Chloro-4-pyrrolidin-1-ylaniline dihydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted at the 4-position of an aniline moiety, with a chlorine atom at the 3-position. The dihydrochloride salt form enhances its solubility and stability, particularly in aqueous or acidic environments. The compound’s synthesis likely involves coupling 3-chloroaniline with pyrrolidine derivatives under acidic conditions, as seen in similar reactions (e.g., ). Its applications may span pharmaceutical intermediates or biochemical research, given the prevalence of pyrrolidine and aniline motifs in drug discovery .

Properties

IUPAC Name

3-chloro-4-pyrrolidin-1-ylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13;;/h3-4,7H,1-2,5-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUIZYHATLKXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C9_{9}H11_{11}ClN2_{2}
  • Molecular Weight : 188.65 g/mol
  • CAS Number : 7983790

The biological activity of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride is linked to its interaction with various biological targets:

  • Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases, which are crucial in signal transduction pathways associated with cancer progression.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Biological Activity Overview

The biological activities of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride can be summarized as follows:

Activity Type Description
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialDemonstrates activity against certain bacterial strains.
Enzyme InhibitionPotential to inhibit specific enzymes related to disease pathways.

Anticancer Activity

A study investigating the anticancer potential of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride revealed that it induces apoptosis in cancer cells. The compound was tested against several cancer cell lines, including:

  • FaDu Hypopharyngeal Tumor Cells : Showed improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as an anticancer agent.

Antimicrobial Properties

Research highlighted the antimicrobial properties of this compound. It was tested against various bacterial strains, showing significant inhibitory effects, particularly against:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting a promising role in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Chloro-4-pyrrolidin-1-ylaniline;dihydrochloride, a comparative analysis with similar compounds was conducted:

Compound Name Activity Type Potency
3-ChloroanilineAntimicrobialModerate
Pyrrolidine DerivativesAnticancerVariable
Piperidine DerivativesAntimicrobial/AnticancerHigh

Comparison with Similar Compounds

Critical Considerations

  • Naming Conventions : Confusion between hydrochloride and dihydrochloride salts can lead to formulation errors. For example, trientine dihydrochloride is equivalent to trientine hydrochloride in the U.S., despite the naming difference .
  • Safety Profiles: While some dihydrochlorides (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine) lack significant hazards, others like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride are sensitizing and restricted .
  • Synthetic Methods : Analogous reactions (e.g., coupling chloro-anilines with heterocycles) are common in preparing such compounds .

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